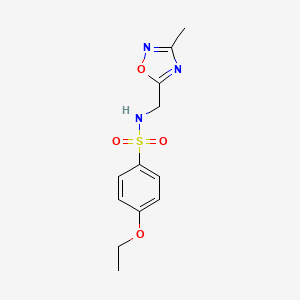

4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and is commonly referred to as EOMOBS.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research into benzenesulfonamide derivatives has revealed their potential in treating infectious diseases due to their antimicrobial and antifungal properties. Compounds bearing the 1,3,4-oxadiazole moiety, similar to the structural motifs in 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for these activities. Such studies underscore the importance of these compounds in developing new therapeutic agents against resistant strains of bacteria and fungi (Zareef et al., 2007).

Anticancer Properties

Another significant area of research involves the evaluation of benzenesulfonamide derivatives for their anticancer activities. Synthesis and testing of these compounds have shown promising results against various cancer cell lines, indicating their potential in cancer therapy. The structural features of these compounds, including the presence of 1,3,4-oxadiazole rings, are pivotal in their mechanism of action, which includes the inhibition of tumor cell proliferation (Motavallizadeh et al., 2014).

Photosensitizers for Photodynamic Therapy

Compounds with benzenesulfonamide derivatives that contain 1,3,4-oxadiazole or related moieties have also been explored for their applications in photodynamic therapy (PDT). These compounds, characterized by their ability to generate singlet oxygen upon light activation, are being investigated for their use in treating various forms of cancer. Their high singlet oxygen quantum yield makes them suitable candidates as Type II photosensitizers in PDT (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes by benzenesulfonamide derivatives represents another critical research area. These compounds are studied for their potential to modulate the activity of enzymes involved in disease pathogenesis, such as carbonic anhydrases, which are targets for diuretics, antiglaucoma, and anticancer agents. By inhibiting these enzymes, benzenesulfonamide derivatives can be used to treat various conditions, underscoring their versatility in drug development (Gul et al., 2016).

Mecanismo De Acción

Target of Action

Similarly, 1,2,4-oxadiazoles have been studied for their anti-infective properties, suggesting they may target various pathogens .

Mode of Action

Benzenesulfonamides generally work by binding to the active site of carbonic anhydrase, inhibiting its activity . 1,2,4-oxadiazoles may interact with biological targets in a variety of ways depending on their specific structure .

Biochemical Pathways

Inhibition of carbonic anhydrase by benzenesulfonamides can affect many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate .

Propiedades

IUPAC Name |

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-3-18-10-4-6-11(7-5-10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFBSGVRFOFPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)

![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)